![molecular formula C₁₀H₁₅NO₃ B050500 Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 36127-17-0](/img/structure/B50500.png)

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

Overview

Description

“Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate” are complex and involve several steps . These reactions are typically carried out under controlled conditions to ensure the correct stereochemistry of the final product .Physical And Chemical Properties Analysis

“Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate” has a molecular weight of 197.23100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, is found in this compound . This structure is used in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .

Enantioselective Construction

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Nematicidal Activity

Compounds derived from this molecule have shown nematicidal activity against pinewood nematodes and root-knot nematodes . This makes it a potential candidate for the development of novel environmentally friendly, efficient, and less toxic nematicides .

Cocaine Synthesis

2-Carbomethoxytropinone (2-CMT) is a commonly used organic intermediate in the synthesis of cocaine and its analogues . As of at least 1999, no reaction pathway has been discovered that synthesizes cocaine-like compounds without utilizing the reduction of 2-CMT .

Biosynthesis of Tropane Alkaloids

This compound plays a crucial role in the biosynthesis of tropane alkaloids, which are valuable secondary plant metabolites mostly found in high concentrations in the Solanaceae and Erythroxylaceae families .

Evolutionary Significance

The ability to produce tropane alkaloids, which involves this compound, has arisen more than once during the evolution of the angiosperms . This supports the theory of convergent evolution .

Mechanism of Action

Target of Action

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as 2-carbomethoxy-3-tropinone, is a compound that is structurally related to the family of tropane alkaloids . The primary targets of tropane alkaloids are known to be various types of receptors in the nervous system .

Mode of Action

Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner . Tropane alkaloids typically bind to their target receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways, particularly those involved in neurotransmission .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission .

properties

IUPAC Name |

methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMSGQRTGSYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957545 | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |

CAS RN |

36127-17-0 | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 36127-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 2-carbomethoxy-3-tropinone in cocaine biosynthesis?

A1: 2-Carbomethoxy-3-tropinone is a crucial intermediate in the cocaine biosynthesis pathway within Erythroxylum coca plants. [, , ] It is not directly converted to cocaine, but rather undergoes a two-step transformation. First, it is reduced to methylecgonine by the enzyme methylecgonone reductase. [] This enzyme, belonging to the aldo-keto reductase family, exhibits high specificity for 2-carbomethoxy-3-tropinone and catalyzes the stereospecific reduction to form the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] Subsequently, methylecgonine is esterified with benzoyl-CoA by a BAHD acyltransferase enzyme, yielding cocaine. []

Q2: How does the biosynthetic pathway of cocaine in Erythroxylum coca differ from that in Solanaceae plants?

A2: Interestingly, the tropinone reduction step in cocaine biosynthesis differs significantly between Erythroxylum coca (Erythroxylaceae) and plants from the Solanaceae family (e.g., Atropa belladonna). [] While Solanaceae species utilize short-chain dehydrogenase/reductase (SDR) enzymes for tropinone reduction, Erythroxylum coca employs an aldo-keto reductase (AKR), namely methylecgonone reductase. [] This distinction highlights an example of convergent evolution, where different enzyme families have evolved to catalyze similar reactions in separate lineages. []

Q3: What is the significance of the stereospecificity of methylecgonone reductase in cocaine biosynthesis?

A3: Methylecgonone reductase displays strict stereospecificity, exclusively reducing 2-carbomethoxy-3-tropinone to the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] This specificity is crucial because only the (+) enantiomer of 2-carbomethoxy-3-tropinone is effectively converted to cocaine within the plant. [] The utilization of a stereospecific enzyme ensures the production of the correct enantiomer, ultimately contributing to the formation of biologically active cocaine.

Q4: Where in Erythroxylum coca plants is 2-carbomethoxy-3-tropinone primarily metabolized?

A4: The highest activity and expression levels of methylecgonone reductase, the enzyme responsible for metabolizing 2-carbomethoxy-3-tropinone, are observed in young, expanding leaves of Erythroxylum coca. [] This finding contrasts with tropane alkaloid biosynthesis in Solanaceae plants, where the process primarily occurs in root tissues. [] The distinct localization of enzymatic activity within different plant parts further underscores the independent evolution of tropane alkaloid biosynthesis pathways in these families.

Q5: How can 2-carbomethoxy-3-tropinone be used in synthetic chemistry?

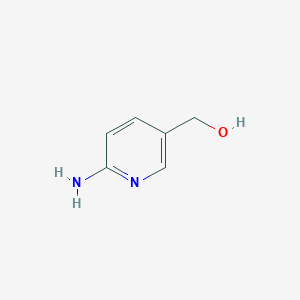

A5: (R)-2-Carbomethoxy-3-tropinone serves as a valuable starting material in the synthesis of various diaryltropane derivatives, including those with potential pharmaceutical applications. [] For example, it can be chemically transformed into (R)-2-aryl-2-tropinone, which is a key intermediate in the synthesis of both (R)-2β,3β- and (R)-2α,3α-diaryltropanes. [] These compounds, particularly (R)-3β-(4-methylphenyl)-2β-phenyltropane (RTI-422), have been investigated for their binding affinity to dopamine, serotonin, and norepinephrine transporters, highlighting their potential as pharmacological tools or therapeutic leads. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)